molecular formula C36H20N2O6 B13743537 1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- CAS No. 4028-94-8

1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)-

Cat. No.: B13743537
CAS No.: 4028-94-8
M. Wt: 576.6 g/mol
InChI Key: WMFOCQJARALVQT-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- (CAS 4028-94-8), also known as C.I. Pigment Yellow 123, is a high-performance anthraquinone-based pigment. Its molecular formula is C₃₆H₂₀N₂O₆ (MW: 576.55 g/mol), featuring two 9,10-dihydro-9,10-dioxoanthracene (anthraquinone) moieties linked via carboxamide groups to a benzene ring. Key properties include:

  • High thermal stability: Boiling point of 715.9°C and flash point of 187.4°C .
  • Density: 1.491 g/cm³, typical for aromatic pigments .
  • Polar surface area (PSA): 126.48 Ų, indicating moderate polarity .
  • Refractive index: 1.767, suggesting strong light absorption in the visible spectrum .

This compound is primarily used in industrial coatings, plastics, and inks due to its bright yellow hue and resistance to heat and solvents .

Properties

CAS No.

4028-94-8

Molecular Formula

C36H20N2O6

Molecular Weight

576.6 g/mol

IUPAC Name

1-N,2-N-bis(9,10-dioxoanthracen-1-yl)benzene-1,2-dicarboxamide

InChI

InChI=1S/C36H20N2O6/c39-31-19-9-1-3-11-21(19)33(41)29-25(31)15-7-17-27(29)37-35(43)23-13-5-6-14-24(23)36(44)38-28-18-8-16-26-30(28)34(42)22-12-4-2-10-20(22)32(26)40/h1-18H,(H,37,43)(H,38,44)

InChI Key

WMFOCQJARALVQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4C(=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- typically involves the reaction of anthraquinone derivatives with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxamide, N,N’-bis(9,10-dihydro-9,10-dioxo-1-anthracenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- (CAS 129-30-6)

  • Structure: Replaces the benzenedicarboxamide core with acetamide and anthraquinone substitutions at the 1,5-positions.
  • Molecular formula : C₃₄H₂₀N₂O₆ (MW: 552.53 g/mol).
  • Applications: Limited industrial use, primarily in niche organic synthesis.

N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) (CAS 84559-87-5)

  • Structure : Contains methoxy-substituted benzamide groups at the 1,5-anthracenediyl positions.
  • Molecular formula : C₃₀H₂₂N₂O₆ (MW: 506.50 g/mol).
  • Key differences :
    • Methoxy groups enhance electron-donating effects, shifting UV-Vis absorption maxima (~20 nm bathochromic shift vs. the target compound).
    • Lower molecular weight and density (1.3–1.4 g/cm³) due to reduced aromatic stacking .
  • Applications : Explored in optoelectronic materials for light-harvesting applications.

Azo-Linked Anthraquinone Derivatives

Propanediamide, N,N’-bis(2,3-dichlorophenyl)-2-[(9,10-dihydro-9,10-dioxo-1-anthracenyl)azo]-

  • Structure : Integrates azo (-N=N-) linkages and chlorophenyl groups.
  • Molecular formula : C₄₀H₂₆Cl₄N₆O₄ (MW: ~850 g/mol).
  • Key differences :
    • Azo groups provide intense red-orange coloration but lower photostability due to UV-induced degradation.
    • Chlorine atoms increase environmental persistence and toxicity concerns .
  • Applications : Historically used in textiles, but phased out due to regulatory restrictions.

Substitution Position Variants

Benzamide, N,N'-(9,10-dihydro-9,10-dioxo-1,8-anthracenediyl)bis- (CAS 10114-51-9)

  • Structure: Anthraquinone substitutions at the 1,8-positions.
  • Molecular formula : C₃₆H₂₀N₂O₆ (MW: 576.55 g/mol).
  • Key differences :
    • Altered crystal packing due to steric effects from 1,8-substitution, reducing pigment brightness.
    • Similar thermal stability to the target compound but lower commercial availability .

Comparative Data Table

Property Target Compound Acetamide Derivative Methoxy-Benzamide Azo Derivative
CAS No. 4028-94-8 129-30-6 84559-87-5 N/A
Molecular Weight 576.55 g/mol 552.53 g/mol 506.50 g/mol ~850 g/mol
Boiling Point 715.9°C Not reported Not reported Decomposes at >300°C
Density 1.491 g/cm³ ~1.45 g/cm³ 1.3–1.4 g/cm³ ~1.6 g/cm³
PSA 126.48 Ų ~120 Ų ~135 Ų ~150 Ų
Key Applications Pigments, coatings Organic synthesis Optoelectronics Textiles (historical)

Research Findings and Functional Insights

  • Thermal Stability : The target compound outperforms azo derivatives due to the absence of thermally labile azo bonds .
  • Solubility : Methoxy-substituted benzamides exhibit better solubility in aprotic solvents (e.g., DMSO) compared to the target compound, which is nearly insoluble in most solvents .
  • Environmental Impact : Chlorinated derivatives raise toxicity concerns, whereas the target compound is preferred for its lower ecological footprint .

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